molecular formula C12H17NO3S B6523724 ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate CAS No. 477567-27-4

ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate

Cat. No.: B6523724
CAS No.: 477567-27-4
M. Wt: 255.34 g/mol
InChI Key: DQXJHGPSXFDTHL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate is a complex organic compound characterized by its thiophene ring structure and functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid as the core structure.

  • Amidation Reaction: The carboxylic acid group is converted to an amide by reacting with 2-methylpropanoic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base.

  • Esterification: The resulting amide is then esterified using ethanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the thiophene ring to a thiophene alcohol or thiol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or halides under various conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiophene alcohols and thiols.

  • Substitution Products: Various substituted thiophenes.

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing inflammation. Additionally, it may interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound may also affect cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, it may alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific receptors or enzymes, altering their conformation and activity. For instance, it may inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins and reducing inflammation . Additionally, it may modulate the expression of genes involved in cell proliferation, apoptosis, and immune responses, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can be influenced by factors such as temperature, pH, and exposure to light Long-term studies in vitro and in vivo have shown that thiophene derivatives can exhibit sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of thiophene derivatives can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, the compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it may interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand thiophene-based interactions with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Ethyl 3-methylthiophene-2-carboxylate: Lacks the amide group.

  • Ethyl 3-methyl-5-(propanamido)thiophene-2-carboxylate: Has a different amide substituent.

  • Ethyl 3-methyl-5-(butanamido)thiophene-2-carboxylate: Has a longer amide chain.

Uniqueness: Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate is unique due to its specific amide substituent, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-5-16-12(15)10-8(4)6-9(17-10)13-11(14)7(2)3/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXJHGPSXFDTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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